molecular formula C24H24N2O3S B303967 N-[1-[(4-ethoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(4-ethoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303967
M. Wt: 420.5 g/mol
InChI Key: SEGQHCUCIHXOGX-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(4-ethoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, commonly known as ETVB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ETVB is a member of the family of vinca alkaloids, which are known for their anti-cancer properties.

Scientific Research Applications

ETVB has been extensively studied for its anti-cancer properties. Studies have shown that ETVB has the ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. ETVB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The exact mechanism of action of ETVB is not fully understood. However, it is believed that ETVB works by inhibiting the activity of tubulin, a protein that is essential for cell division. By inhibiting tubulin, ETVB prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
ETVB has been shown to have both biochemical and physiological effects. Biochemically, ETVB has been shown to inhibit the activity of various enzymes and proteins involved in cell division and growth. Physiologically, ETVB has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using ETVB in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using ETVB is its potential toxicity. ETVB has been shown to be toxic to normal cells in addition to cancer cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving ETVB. One area of research is the development of more potent and selective ETVB analogs that can target cancer cells more specifically. Another area of research is the use of ETVB in combination with other anti-cancer drugs to enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of ETVB and its potential applications in other fields, such as neurology and immunology.
Conclusion:
ETVB is a promising compound with potential applications in the field of cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

ETVB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethylbenzoyl chloride with 4-ethoxyaniline to form an intermediate. The intermediate is then reacted with 2-thiophenecarboxaldehyde to form the final product, ETVB.

properties

Product Name

N-[1-[(4-ethoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(Z)-3-(4-ethoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H24N2O3S/c1-4-29-20-11-9-19(10-12-20)25-24(28)22(15-21-6-5-13-30-21)26-23(27)18-8-7-16(2)17(3)14-18/h5-15H,4H2,1-3H3,(H,25,28)(H,26,27)/b22-15-

InChI Key

SEGQHCUCIHXOGX-JCMHNJIXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC(=C(C=C3)C)C

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC(=C(C=C3)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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